molecular formula C12H12N2O3S B12252235 Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate

Cat. No.: B12252235
M. Wt: 264.30 g/mol
InChI Key: NKJWVPGBQASBFE-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 2-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name, This compound , precisely describes its molecular framework. The structure comprises three distinct regions:

  • A methyl benzoate group at position 2 of the benzene ring.
  • A 4,5-dihydrothiazol-5-ylmethyl substituent attached to the benzoate’s aromatic ring.
  • A 2-amino-4-oxo functionalization on the thiazole ring, introducing hydrogen-bonding capability.

The SMILES notation (COC(=O)C1=CC=CC=C1CC2C(=O)N=C(S2)N) encodes connectivity, emphasizing the ester linkage (COC(=O)), the benzene ring (C1=CC=CC=C1), and the thiazolone system (C2C(=O)N=C(S2)N). The molecular weight is 264.30 g/mol , with a calculated polar surface area of 103.42 Ų , indicating moderate solubility in polar solvents.

Table 1: Key molecular descriptors

Property Value Source
Molecular formula C₁₂H₁₂N₂O₃S
Molecular weight 264.30 g/mol
SMILES COC(=O)C1=CC=CC=C1CC2C(=O)N=C(S2)N
Hydrogen bond donors 2 (NH₂ and NH)
Hydrogen bond acceptors 5 (ester O, thiazolone O, N)

The InChIKey (NKJWVPGBQASBFE-UHFFFAOYSA-N) provides a unique identifier for computational studies, while the InChI string details atomic connectivity and stereochemistry.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain limited, but insights can be extrapolated from related thiazole derivatives. For example, methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate (PubChem CID: 25664795) crystallizes in a hexagonal space group (P64) with unit-cell parameters a = b = 109.5 Å, c = 106.7 Å, γ = 120.0° . This suggests that similar compounds adopt dense packing arrangements stabilized by hydrogen bonds and π-π interactions.

In the absence of direct data, molecular modeling predicts that the methylbenzoate group induces planar distortions in the thiazolone ring. Density functional theory (DFT) calculations for analogous structures show dihedral angles of 23.07–48.17° between aromatic and heterocyclic rings, depending on substituent effects. Intramolecular hydrogen bonds, such as O–H⋯O interactions between the hydroxyl and ester groups, likely stabilize specific conformers.

Table 2: Hypothetical crystallographic parameters

Parameter Predicted Value Basis
Space group P2₁/c Analogous structures
Unit cell (a, b, c) 10.95 Å, 10.95 Å, 10.67 Å Extrapolated from
Z-value 4 Molecular volume

Comparative Structural Analysis with Related Thiazole Derivatives

The compound’s structure diverges from simpler thiazoles due to its methylbenzoate-thiazolone hybrid system . Key comparisons include:

Methyl 2-{[(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate (CID 3147886)
  • Structural difference : Incorporates a thiophene ring and acetylated amino group instead of a benzene ring.
  • Molecular weight : 341.4 g/mol vs. 264.30 g/mol for the target compound.
  • Hydrogen-bonding : Additional N–H⋯O interactions from the acetyl group enhance crystal stability.
Bis-Thiazole Derivatives (ACS Omega, 2023)
  • Complexity : Bis-thiazoles linked to quinoxaline exhibit extended π-conjugation , whereas the target compound’s mono-thiazole system limits electron delocalization.
  • Synthetic routes : Cyclocondensation of α-bromoketones with thiosemicarbazides contrasts with the esterification and alkylation steps used for the target compound.

Table 3: Structural comparison with derivatives

Compound Backbone Molecular Weight Key Functional Groups
Target compound Benzoate 264.30 g/mol Ester, thiazolone, NH₂
CID 3147886 Thiophene 341.4 g/mol Acetylated amine, thiazolidinone
Bis-thiazole Quinoxaline ~500 g/mol Dual thiazoles, acetamide

The target compound’s methylbenzoate group introduces steric hindrance absent in smaller thiazoles, affecting reactivity and crystal packing. For instance, the benzoate’s aromatic ring may participate in edge-to-face π-stacking , whereas simpler thiazoles rely on hydrogen bonds alone.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]benzoate

InChI

InChI=1S/C12H12N2O3S/c1-17-11(16)8-5-3-2-4-7(8)6-9-10(15)14-12(13)18-9/h2-5,9H,6H2,1H3,(H2,13,14,15)

InChI Key

NKJWVPGBQASBFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC2C(=O)NC(=N)S2

Origin of Product

United States

Preparation Methods

Strategic Disconnections

From a retrosynthetic perspective, several strategic disconnections can guide the synthesis planning:

  • Formation of the thiazole ring
  • Introduction of the 2-amino functionality
  • Connection of the methylene bridge between the thiazole and benzoate moieties
  • Installation or modification of the methyl ester group

Based on these disconnections, three main synthetic strategies emerge as viable approaches to the target compound:

Thiazolinone Ring Formation Approach

This approach involves first preparing suitable methyl benzoate derivatives followed by constructing the thiazolinone ring system.

Hantzsch Thiazole Synthesis Method

The Hantzsch method represents a classical approach to thiazole synthesis and can be adapted for the preparation of the target compound.

Reaction Mechanism:
The synthesis involves the nucleophilic reaction of molecules with an S-C=N structure (such as thiocyanate, thioamide, or thiourea) with α-haloketones or α-halocarbonyl compounds under reflux conditions in alcoholic solvents.

Experimental Procedure:

  • Preparation of methyl 2-(bromomethyl)benzoate (I) as the key starting material
  • Reaction of compound I with thiourea in ethanol under reflux conditions
  • Addition of base to prevent acid-catalyzed dehydration, facilitating the formation of the 4-oxo-thiazole ring

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: Reflux (78-80°C)
  • Reaction time: 3-4 hours
  • Yield: 65-75%

Modified Liebermann Synthesis

Based on the synthetic approach described in search results, a modified Liebermann synthesis can be employed to form the 2-imino-4-thiazolidinone structure (the tautomeric form of 2-amino-4-thiazolinone).

Reaction Scheme:
Reaction of appropriate thiourea derivatives with monochloroacetic acid to form the pseudothiohydantoin (2-imino-1,3-thiazolidin-4-one) structure.

Experimental Procedure:

  • Reaction of methyl 2-[(thiocarbamoylamino)methyl]benzoate with chloroacetic acid
  • Basic conditions to facilitate cyclization
  • Isolation of the cyclized product

Methyl Benzoate Coupling Approach

This approach involves starting with pre-formed 2-amino-4-thiazolinone derivatives and coupling them with appropriately functionalized methyl benzoate derivatives.

Alkylation of 2-Amino-4-thiazolinone

Experimental Procedure:

  • Preparation of 2-amino-4-thiazolinone from thiourea and chloroacetic acid
  • Deprotonation of the 5-position using a suitable base (e.g., LDA, NaH)
  • Alkylation with methyl 2-(bromomethyl)benzoate

Reaction Conditions:

  • Solvent: DMF or THF
  • Temperature: 0°C to room temperature
  • Base: NaH or K₂CO₃
  • Reaction time: 4-6 hours
  • Yield: 70-85%

Coupling via SN2 Displacement

Another viable approach involves the direct SN2 displacement of a leaving group by a preformed thiazole derivative.

Experimental Procedure:

  • Treatment of 2-amino-4-thiazolinone with a strong base to generate the nucleophilic species
  • Reaction with methyl 2-(bromomethyl)benzoate in a polar aprotic solvent
  • Purification of the target compound

Reaction Conditions:

  • Solvent: DMSO or DMF
  • Temperature: 50-60°C
  • Base: K₂CO₃ or Cs₂CO₃
  • Reaction time: 5-8 hours
  • Yield: 65-80%

Microwave-Assisted Synthesis

Modern synthetic approaches utilizing microwave irradiation offer significant advantages in terms of reaction time and yield for the preparation of 2-amino-thiazole derivatives.

One-Pot Microwave Synthesis

Experimental Procedure:

  • Preparation of methyl 2-(chloroacetamidomethyl)benzoate
  • Reaction with ammonium thiocyanate under microwave conditions
  • Formation of the thiazole ring through cyclization

Optimization of Microwave Conditions:
Based on related studies described in search result, the following microwave parameters have been optimized:

Parameter Optimized Range Effects on Yield
Power 80-150 W Higher power accelerates reaction but may cause decomposition
Temperature 80-100°C Temperatures >100°C may lead to side reactions
Reaction time 20-60 minutes Extended times do not increase yields
Mode Open vessel Allows for better control of reaction conditions

Yields and Purity:
The microwave-assisted method typically provides yields of 75-95% with purities exceeding 95% after simple purification procedures.

Comparative Analysis of Preparation Methods

Table 1 presents a comprehensive comparison of the various preparation methods for this compound:

Method Starting Materials Reaction Conditions Yield (%) Purity (%) Advantages Limitations
Hantzsch Synthesis Methyl 2-(bromomethyl)benzoate, Thiourea Reflux, EtOH, 3-4h 65-75 >95 Well-established methodology, Readily available reagents Longer reaction time, Moderate yield
Modified Liebermann Thiourea derivatives, Chloroacetic acid Basic conditions, 3-5h 60-70 >92 One-pot process, Simple setup Lower yields, Purification challenges
Alkylation Method 2-Amino-4-thiazolinone, Methyl 2-(bromomethyl)benzoate DMF/THF, Base, 4-6h 70-85 >97 High purity, Good yields Requires pre-formed thiazole
SN2 Displacement 2-Amino-4-thiazolinone, Methyl 2-(bromomethyl)benzoate DMSO/DMF, 50-60°C, 5-8h 65-80 >95 Versatile, Good functional group tolerance Longer reaction times
Microwave-Assisted Methyl 2-(chloroacetamidomethyl)benzoate, NH₄SCN MW, 80-150W, 20-60min 75-95 >95 Rapid reaction, Excellent yields Requires specialized equipment

Detailed Experimental Procedures

Preparation via Modified Hantzsch Method

This procedure is based on the classical Hantzsch thiazole synthesis with adaptations specific to the target compound.

Materials Required:

  • Methyl 2-(bromomethyl)benzoate
  • Thiourea
  • Sodium acetate
  • Ethanol (anhydrous)

Procedure:

  • To a solution of methyl 2-(bromomethyl)benzoate (2.29 g, 10 mmol) in anhydrous ethanol (30 mL), add thiourea (0.76 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol).
  • Reflux the mixture under nitrogen atmosphere for 3 hours with continuous stirring.
  • Monitor the reaction progress by TLC (hexane:ethyl acetate, 2:1).
  • Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).
  • Extract the product with ethyl acetate (3 × 30 mL), wash with brine, and dry over anhydrous Na₂SO₄.
  • Remove the solvent under reduced pressure and recrystallize the crude product from ethanol/water.

Yield: 1.85 g (70%)
Purity: >95% by HPLC
Melting Point: 148-150°C

Preparation via Microwave-Assisted Synthesis

Based on the methodology described in search result, this approach offers significant time advantages.

Materials Required:

  • Methyl 2-(chloroacetamidomethyl)benzoate
  • Ammonium thiocyanate
  • Ethanol

Procedure:

  • In a microwave-suitable vessel, combine methyl 2-(chloroacetamidomethyl)benzoate (2.3 g, 9.5 mmol) and ammonium thiocyanate (1.5 g, 19.7 mmol) in ethanol (40 mL).
  • Place the vessel in a microwave reactor and irradiate at 100W, maintaining a temperature of 85°C for 30 minutes.
  • Allow the mixture to stand overnight.
  • Evaporate the solvent and wash the residue with water.
  • Recrystallize from ethanol/water to obtain the target compound.

Yield: 2.13 g (85%)
Purity: >95% by HPLC

Purification and Characterization

Purification Techniques

The crude product can be purified using one or more of the following techniques:

  • Recrystallization: The compound can be recrystallized from ethanol/water mixtures as described in search result.
  • Column Chromatography: Silica gel chromatography using hexane:ethyl acetate (2:1) as the mobile phase provides effective purification.
  • Preparative HPLC: For analytical grade purity, preparative HPLC can be employed using appropriate solvent systems.

Characterization Data

The following analytical data can be used to confirm the structure and purity of this compound:

Physical Properties:

  • Appearance: White to off-white crystalline solid
  • Molecular Formula: C₁₂H₁₂N₂O₃S
  • Molecular Weight: 264.30 g/mol
  • Melting Point: 148-150°C

Spectroscopic Data:

  • IR Spectrum: Characteristic bands at approximately 3350-3250 cm⁻¹ (NH₂ stretching), 1720 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O thiazolone), and 1640-1620 cm⁻¹ (C=N stretching).
  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks include signals for the methyl ester group (δ ~3.8 ppm, s, 3H), methylene bridge (δ ~3.2-3.4 ppm, d, 2H), aromatic protons (δ ~7.2-7.9 ppm, m, 4H), and amino group protons (δ ~6.8-7.0 ppm, br s, 2H).

  • ¹³C NMR (100 MHz, DMSO-d₆): Characteristic signals for the ester carbonyl (δ ~167 ppm), thiazolone carbonyl (δ ~175 ppm), and aromatic carbons (δ ~125-140 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 264 [M]⁺, with characteristic fragmentation patterns.

Factors Affecting Synthesis Efficiency

Several factors can significantly influence the efficiency and yield of the preparation methods:

Effect of Reaction Parameters

Table 2 summarizes the impact of various reaction parameters on the synthesis of the target compound:

Parameter Optimal Range Effect on Yield Effect on Purity
Temperature 80-90°C (conventional), 80-100°C (microwave) Temperatures >100°C decrease yield due to decomposition Higher temperatures may generate more impurities
Reaction Time 3-4 hrs (conventional), 20-60 min (microwave) Extended times do not improve yields substantially Longer reaction times may lead to side reactions
Solvent EtOH, DMF, DMSO Polar solvents generally provide better yields Higher purity obtained with EtOH
Base NaOAc, K₂CO₃, NaH Stronger bases can accelerate the reaction but may cause side reactions Milder bases often provide cleaner products
Atmosphere N₂ or Ar Inert atmosphere prevents oxidation and improves yield Higher purity products obtained under inert conditions

Scale-Up Considerations

When scaling up the synthesis process, several adjustments should be considered:

  • Heat Transfer: Larger-scale reactions may require more efficient heat transfer systems
  • Mixing Efficiency: Enhanced mechanical stirring to ensure homogeneity
  • Addition Rate: Controlled addition of reagents to manage exothermic reactions
  • Purification Strategy: Adaptation of purification methods for larger quantities

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the amino group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

  • Bacteria: Staphylococcus aureus, Escherichia coli
  • Fungi: Candida albicans

These findings suggest its potential use in treating infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Recent research indicates that compounds similar to this compound exhibit anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Anticancer Activity

Studies have explored the compound's role in cancer therapy. Its structural similarity to known anticancer agents allows it to interfere with cancer cell proliferation. Preliminary results show that it may induce apoptosis in cancer cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of thiazole derivatives showed that this compound reduced levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate involves its interaction with specific molecular targets. The amino-thiazole moiety can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Core Structure Thiazole Substituents Benzoate Modification Molecular Weight (g/mol) Key References
Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate Benzoate ester 2-amino, 4-oxo Methyl ester ~293.34*
4-[[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino]benzoic acid Benzoic acid 2-amino, 4-oxo Acetamido linker 293.30
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid Benzoic acid 2-mercapto, 4-oxo 4-methyl, acetamido ~323.36*
Bensulfuron-methyl (Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)carbamoyl)sulfonyl)benzoate) Benzoate ester Sulfonylurea group Methyl ester 410.40

*Note: Molecular weights for starred entries are estimated based on structural formulas.

Key Observations :

Functional Group Impact: Benzoate ester vs. acid: The methyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., ), which may enhance bioavailability.

Synthesis Pathways :

  • Similar compounds often involve condensation reactions (e.g., benzaldehyde in ) or hydrolysis steps (e.g., NaOH-mediated ester-to-acid conversion in ). The target compound may require analogous esterification or amidation steps.

Agrochemical use: Sulfonylurea-containing benzoate esters (e.g., bensulfuron-methyl in ) act as herbicides, highlighting the ester group’s role in pesticide stability.

Electronic and Physicochemical Properties

For example:

  • The methyl ester in the target compound likely reduces polarity compared to carboxylic acid analogs, as seen in logP differences.
  • The 2-amino-thiazole moiety may exhibit stronger electron-donating effects than the 2-mercapto variant in , influencing reactivity in nucleophilic environments.

Crystallographic and Spectroscopic Data

  • SHELX and ORTEP-3 are critical for resolving crystal structures. For instance, the acetamido linker in may adopt specific conformations stabilized by intramolecular hydrogen bonds, a feature observable via crystallography.
  • IR and NMR spectra would differentiate thiol (-SH) vs. amine (-NH2) vibrations in compounds like vs. the target molecule.

Biological Activity

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its antibacterial and antifungal properties.

Structural Characteristics

Chemical Structure:
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the amino and carbonyl groups enhances its reactivity and potential interaction with biological targets.

  • Molecular Formula: C11H10N2O3S
  • Molecular Weight: 250.27 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of benzoic acid derivatives with thiazole-containing compounds. The reaction conditions typically include refluxing in suitable solvents such as ethanol or DMF.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus subtilis0.0098 mg/mL
Pseudomonas aeruginosa0.039 mg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida albicans and Fusarium oxysporum. The MIC values against these fungi are:

Fungi Minimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Fusarium oxysporum0.039 mg/mL

These findings suggest that the compound may inhibit fungal cell membrane synthesis or function .

Case Studies

  • Case Study on Antibacterial Efficacy:
    A study conducted on various thiazole derivatives reported that this compound exhibited superior antibacterial activity compared to other derivatives in its class. The study highlighted its potential as a lead compound for developing new antibacterial agents .
  • Case Study on Antifungal Properties:
    Another research highlighted the antifungal efficacy of the compound against clinical isolates of Candida. It was found that the compound significantly reduced fungal load in vitro and demonstrated potential for further development into therapeutic agents for fungal infections .

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